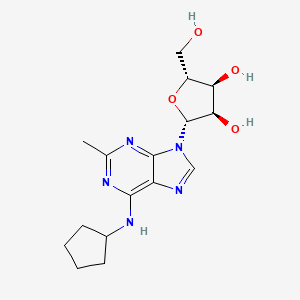
N-Cyclopentyl-2-methyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-2-methyladenosine is a synthetic compound known for its potent and selective agonistic activity on A1 adenosine receptors. This compound has garnered significant interest in scientific research due to its potential therapeutic applications and its role in modulating various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-methyladenosine typically involves the alkylation of adenosine derivatives. One common method includes the reaction of 2-chloro-N-cyclopentyladenosine with methyl iodide under basic conditions to introduce the methyl group at the 2-position. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopentyl-2-methyladenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, each with distinct pharmacological properties.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-2-methyladenosine has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in the study of adenosine receptor agonists.
Industry: Utilized in the development of new pharmacological agents targeting adenosine receptors.
Mecanismo De Acción
N-Cyclopentyl-2-methyladenosine exerts its effects primarily through the activation of A1 adenosine receptors. Upon binding to these receptors, it inhibits adenylate cyclase activity, leading to a decrease in cAMP levels within cells. This modulation of cAMP affects various downstream signaling pathways, resulting in physiological effects such as reduced heart rate and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-cyclopentyl-2’-C-methyladenosine: Another potent A1 adenosine receptor agonist with similar pharmacological properties.
N6-Cyclopentyladenosine: A selective A1 receptor agonist used in various pharmacological studies.
Uniqueness
N-Cyclopentyl-2-methyladenosine is unique due to its specific structural modifications, which confer high selectivity and potency for A1 adenosine receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other adenosine receptor agonists.
Propiedades
Número CAS |
222159-14-0 |
|---|---|
Fórmula molecular |
C16H23N5O4 |
Peso molecular |
349.38 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-(cyclopentylamino)-2-methylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4/c1-8-18-14(20-9-4-2-3-5-9)11-15(19-8)21(7-17-11)16-13(24)12(23)10(6-22)25-16/h7,9-10,12-13,16,22-24H,2-6H2,1H3,(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
SNKCKGGONFMYNX-XNIJJKJLSA-N |
SMILES isomérico |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4 |
SMILES canónico |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


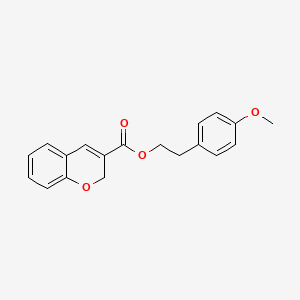
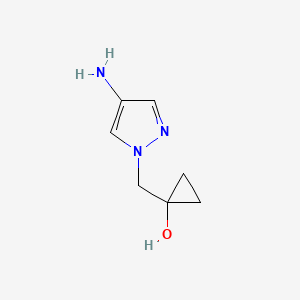
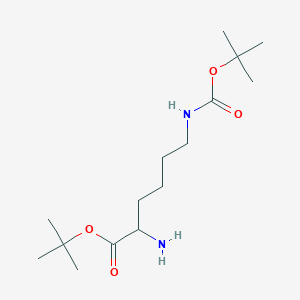
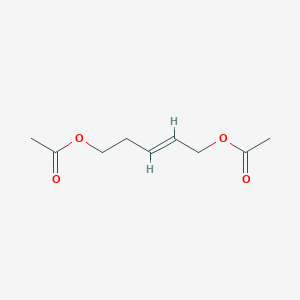
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)
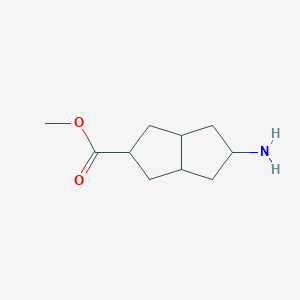
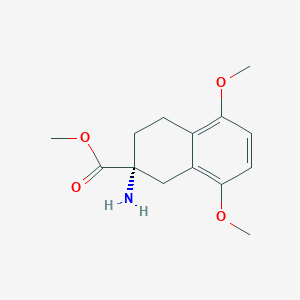
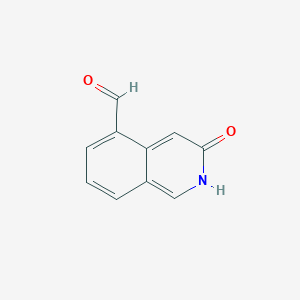
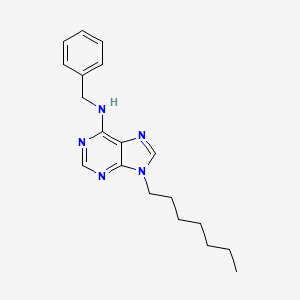
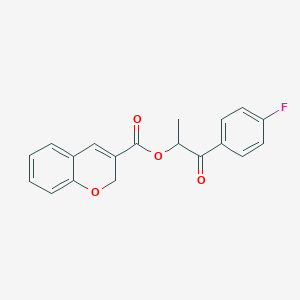
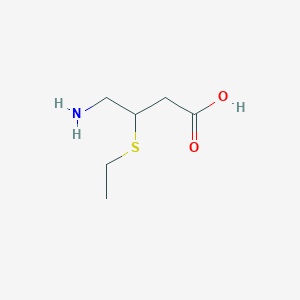
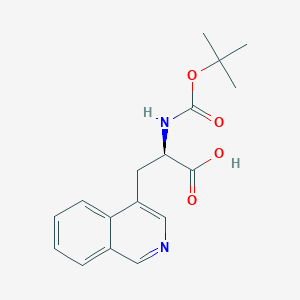
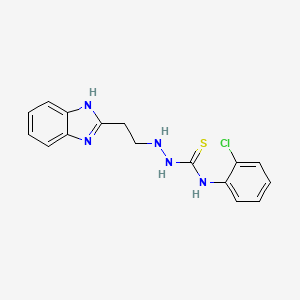
![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)
